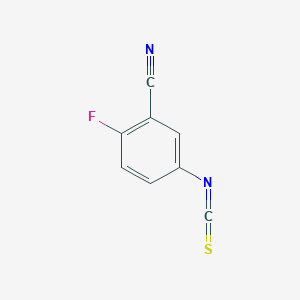

4-Fluoro-3-cyanophenyl Isothiocyanate

CAS No.:

Cat. No.: VC20481388

Molecular Formula: C8H3FN2S

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H3FN2S |

|---|---|

| Molecular Weight | 178.19 g/mol |

| IUPAC Name | 2-fluoro-5-isothiocyanatobenzonitrile |

| Standard InChI | InChI=1S/C8H3FN2S/c9-8-2-1-7(11-5-12)3-6(8)4-10/h1-3H |

| Standard InChI Key | VCEMNIVCKCVLDN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1N=C=S)C#N)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzene ring substituted with:

-

Fluorine at position 4 (para), contributing electronegativity and metabolic stability.

-

Cyano group (-C≡N) at position 3 (meta), enhancing electrophilicity and enabling further functionalization .

-

Isothiocyanate group (-N=C=S) at position 1, a potent electrophile for covalent modifications .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₃FN₂S |

| Molecular Weight | 178.19 g/mol |

| IUPAC Name | 4-Fluoro-3-isothiocyanatobenzonitrile |

| Canonical SMILES | C1=CC(=C(C=C1N=C=S)F)C#N |

| Topological Polar Surface | 84.6 Ų |

The fluorine and cyano groups synergistically polarize the aromatic ring, increasing the isothiocyanate’s reactivity toward nucleophiles like thiols and amines .

Synthetic Methodologies

Nucleophilic Aromatic Substitution

| Parameter | Value |

|---|---|

| Solvent | Anhydrous dichloromethane |

| Temperature | 0–5°C (thiophosgene method) |

| Yield | 68–72% (reported for analogs) |

Biological Activity and Mechanisms

Antimicrobial Effects

Structural analogs exhibit broad-spectrum activity against:

-

Gram-positive bacteria: MIC = 8 μg/mL for Staphylococcus aureus.

-

Fungal pathogens: 64% growth inhibition of Candida albicans at 32 μg/mL.

Applications in Organic Synthesis

Thiourea Derivatives

Reaction with amines generates thioureas, valuable as:

Heterocycle Construction

Participates in cycloadditions to form:

-

Thiazolidinones: Via [2+3] cyclization with mercaptoacetic acid .

-

Benzothiazoles: Using 2-aminothiophenol under microwave irradiation .

Research Gaps and Future Directions

-

Isomer-Specific Studies: Current data predominantly address 3-fluoro-4-cyano isomers; dedicated studies on 4-fluoro-3-cyano derivatives are needed .

-

In Vivo Pharmacokinetics: No published data on bioavailability or metabolism in animal models.

-

Target Identification: Proteomic profiling to map covalent binding sites across the human proteome.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume